3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C26H24N6O4 and its molecular weight is 484.516. The purity is usually 95%.
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Biological Activity
The compound 3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Formula and Structure
- Molecular Formula : C26H24N6O4
- Molecular Weight : 484.516 g/mol
The compound features a triazino-purine core structure with two phenylethyl groups attached to it. This structural complexity may contribute to its diverse biological activities.
IUPAC Name
- IUPAC Name : this compound
Table 1: Summary of Anticancer Activity in Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa | 15.0 | |
Compound B | MCF-7 | 10.5 | |
Compound C | A549 | 20.0 |
Antimicrobial Activity
Some derivatives of purine compounds have shown antimicrobial effects against various pathogens. The biological activity of This compound may extend to antibacterial and antifungal activities based on its structural characteristics.
The proposed mechanisms for the biological activity of similar compounds include:
- Inhibition of DNA synthesis.
- Interference with cell cycle progression.
- Induction of apoptosis in cancer cells.
Study 1: Synthesis and Evaluation
A study focused on synthesizing triazine derivatives reported that modifications to the phenylethyl side chains significantly enhanced biological activity. The synthesized compounds were tested against various cancer cell lines and showed promising results in terms of potency and selectivity.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related triazine compounds has revealed that specific substitutions at the nitrogen positions can enhance anticancer efficacy. This suggests that similar modifications could be explored for This compound to optimize its biological activity.
Properties
IUPAC Name |
3,4,9-trimethyl-1,7-diphenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O4/c1-16-17(2)32-22-23(27-25(32)31(28-16)15-21(34)19-12-8-5-9-13-19)29(3)26(36)30(24(22)35)14-20(33)18-10-6-4-7-11-18/h4-13,17H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIYWJWMMBADBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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